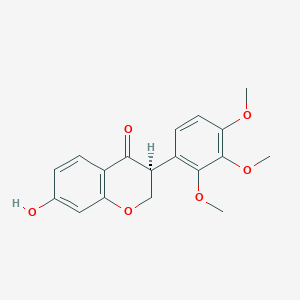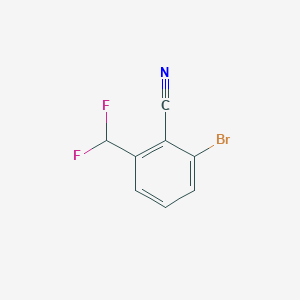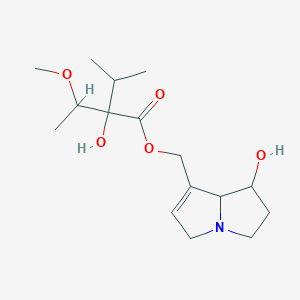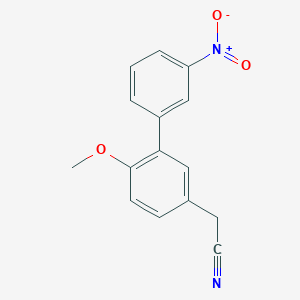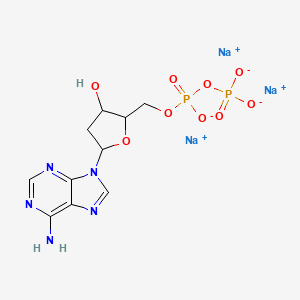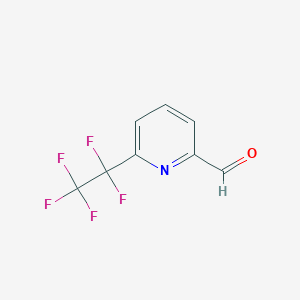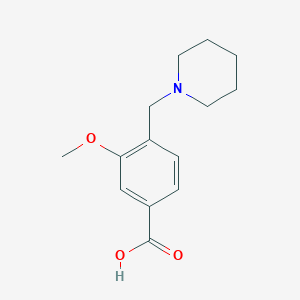
2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is an organic compound with the molecular formula C19H17NO5 and a molecular weight of 339.34 g/mol . This compound is characterized by a naphthalene core substituted with a nitro group and a 3,4,5-trimethoxyphenyl group. It is primarily used in research settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene typically involves nitration reactions where a naphthalene derivative is reacted with nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories through custom synthesis services.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a catalyst or using reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Reduction: Formation of 2-amino-3-(3,4,5-trimethoxyphenyl)naphthalene.
Substitution: Formation of halogenated derivatives depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is primarily used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to cytotoxic effects .
Similar Compounds:
Methyl 2-nitro-3,4,5-trimethoxybenzoate: Similar in structure but with a benzoate core instead of a naphthalene core.
2-Nitro-3-(3,4,5-trimethoxyphenyl)benzene: Similar in structure but with a benzene core instead of a naphthalene core.
Uniqueness: this compound is unique due to its naphthalene core, which provides distinct chemical properties and reactivity compared to its benzene and benzoate analogs. This uniqueness makes it valuable in specific research applications where the naphthalene structure is required .
Eigenschaften
Molekularformel |
C19H17NO5 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-nitro-3-(3,4,5-trimethoxyphenyl)naphthalene |
InChI |
InChI=1S/C19H17NO5/c1-23-17-10-14(11-18(24-2)19(17)25-3)15-8-12-6-4-5-7-13(12)9-16(15)20(21)22/h4-11H,1-3H3 |
InChI-Schlüssel |
RIYAUWSWZIVBGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC3=CC=CC=C3C=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



